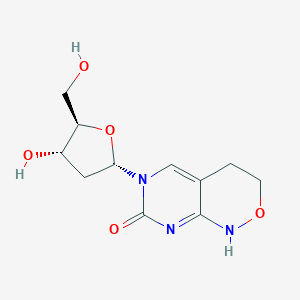
6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one
描述
6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one (CAS: 126128-42-5), abbreviated as dP or P-Nucleoside, is a synthetic nucleoside analog with the molecular formula C₁₁H₁₅N₃O₅ . Its structure comprises a 2'-deoxyribofuranosyl sugar moiety linked to a pyrimido-oxazinone heterocyclic core. The deoxyribose sugar distinguishes it from ribose-containing analogs, enabling specific interactions in DNA-related biochemical contexts .
属性
IUPAC Name |
6-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c15-5-8-7(16)3-9(19-8)14-4-6-1-2-18-13-10(6)12-11(14)17/h4,7-9,15-16H,1-3,5H2,(H,12,13,17)/t7-,8+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWREPAHBKYMNI-YIZRAAEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CONC2=NC(=O)N(C=C21)[C@@H]3C[C@@H]([C@H](O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00925421 | |
| Record name | 6-(2-Deoxypentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126128-42-5 | |
| Record name | 6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126128425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-Deoxypentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00925421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one, commonly referred to as a pyrimidine nucleoside analog, is a compound of significant interest in medicinal chemistry and virology. Its unique structure and biological properties make it a candidate for further exploration in pharmaceutical applications, particularly in antiviral and anticancer therapies.
- Molecular Formula : C11H15N3O5
- Molecular Weight : 269.25 g/mol
- CAS Number : 126128-42-5
- Purity : Typically around 95%.
The biological activity of this compound is primarily linked to its ability to mimic natural nucleosides, which allows it to interfere with nucleic acid synthesis. This interference can disrupt viral replication and tumor cell proliferation, making it a potential therapeutic agent against various diseases.
Antiviral Activity
Research has indicated that derivatives of pyrimidine nucleosides exhibit notable antiviral properties. For instance:
- In Vitro Studies : Certain compounds related to this structure have shown significant activity against viruses such as measles and herpes simplex virus type 2 (HSV-2). Specifically, compounds derived from similar pyrimidine frameworks demonstrated effectiveness comparable to established antiviral agents like ribavirin .
Anticancer Activity
The compound has also been evaluated for its cytostatic effects on cancer cell lines:
- Cytotoxicity Tests : In vitro evaluations revealed moderate cytostatic activity against leukemia cell lines such as L1210 and P388. However, the activity was notably less than that observed with other nucleoside analogs like 2-chloro-2'-deoxyadenosine .
Synthesis and Evaluation
A study synthesized various 6-substituted and 2,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives through stereospecific glycosylation methods. The resulting compounds were tested for their antiviral and anticancer activities:
- Significant Findings : Compounds showed promising results against measles and HSV-2 in vitro, with some exhibiting lower toxicity profiles compared to ribavirin .
Gene Set Analysis
Further investigations into the molecular mechanisms revealed associations between the compound's activity and specific gene sets involved in purine and pyrimidine metabolism. This analysis provided insights into how genetic variations might influence drug response in cancer therapies involving pyrimidine analogs .
Data Table: Summary of Biological Activities
相似化合物的比较
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between dP and related nucleoside analogs:
Key Observations
Sugar Moiety Differences :
- dP and MDA-dG share the 2'-deoxyribose sugar, critical for DNA-targeted applications. In contrast, rPTP contains ribose, making it suitable for RNA transcription studies .
- The phosphorylated dP derivative () includes a 5'-phosphate group, enhancing its utility in enzymatic incorporation into DNA strands .
Heterocyclic Core Variations: The pyrimido-oxazinone core in dP and rPTP contrasts with the purine-derived pyrimido[1,2-α]purinone in MDA-dG. This structural divergence influences base-pairing behavior: MDA-dG forms cross-links with adenine, while dP may act as a non-canonical thymidine analog .
Functional Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


